Cas no 889950-72-5 (1,4'-Bipiperidine-3-carboxylic Aciddihydrochloride)
1,4'-Bipiperidine-3-carboxylic Aciddihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- [1,4'-Bipiperidine]-3-carboxylic acid
- 1,4'-Bipiperidine-3-carboxylic aciddihydrochloride
- 1-piperidin-4-ylpiperidine-3-carboxylic acid
- SCHEMBL19815499
- 889950-72-5
- BB 0220146
- AKOS016341101
- 1-(piperidin-4-yl)piperidine-3-carboxylic acid
- 1,4'-bipiperidine-3-carboxylic acid
- ALBB-037141
- 1,4'-Bipiperidine-3-carboxylic Aciddihydrochloride
-
- MDL: MFCD07364495
- Inchi: 1S/C11H20N2O2/c14-11(15)9-2-1-7-13(8-9)10-3-5-12-6-4-10/h9-10,12H,1-8H2,(H,14,15)
- InChI Key: XRXLGRLGKIXXRV-UHFFFAOYSA-N
- SMILES: OC(C1CCCN(C1)C1CCNCC1)=O
Computed Properties
- Exact Mass: 212.152477885g/mol
- Monoisotopic Mass: 212.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.9
- Topological Polar Surface Area: 52.6Ų
1,4'-Bipiperidine-3-carboxylic Aciddihydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,4'-Bipiperidine-3-carboxylic Aciddihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B594605-50mg |
1,4'-Bipiperidine-3-carboxylic Aciddihydrochloride |
889950-72-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B594605-100mg |
1,4'-Bipiperidine-3-carboxylic Aciddihydrochloride |
889950-72-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B594605-500mg |
1,4'-Bipiperidine-3-carboxylic Aciddihydrochloride |
889950-72-5 | 500mg |
$ 135.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1813153-250mg |
1,4'-Bipiperidine-3-Carboxylic acid |
889950-72-5 | 95% | 250mg |
¥3469.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1813153-1g |
1,4'-Bipiperidine-3-Carboxylic acid |
889950-72-5 | 95% | 1g |
¥5749.00 | 2024-04-26 |
1,4'-Bipiperidine-3-carboxylic Aciddihydrochloride Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 1,4'-Bipiperidine-3-carboxylic Aciddihydrochloride
Introduction to 1,4'-Bipiperidine-3-carboxylic Acid Dihydrochloride (CAS No. 889950-72-5)
1,4'-Bipiperidine-3-carboxylic Acid Dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 889950-72-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This bispyridine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound consists of two piperidine rings connected by a carbonyl group, forming a rigid framework that may contribute to its interaction with biological targets.
The dihydrochloride salt form of 1,4'-Bipiperidine-3-carboxylic Acid enhances its solubility in aqueous solutions, making it more suitable for formulation in pharmaceutical preparations. This characteristic is particularly valuable in the design of bioavailability-enhanced drug molecules, where solubility plays a critical role in determining efficacy. The presence of multiple hydrogen bond donors and acceptors in its structure suggests potential for binding to proteins and other biomolecules, which is a key consideration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to explore the binding interactions of 1,4'-Bipiperidine-3-carboxylic Acid Dihydrochloride with various biological targets. Studies indicate that this compound may exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of therapeutic agents. For instance, its structural motif resembles that of known pharmacophores found in drugs targeting neurological disorders, such as Parkinson's disease and epilepsy.
The synthesis of 1,4'-Bipiperidine-3-carboxylic Acid Dihydrochloride involves multi-step organic reactions, typically starting from commercially available pyridine derivatives. The process requires careful optimization to ensure high yield and purity, as impurities can significantly affect the compound's pharmacological properties. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have been employed to improve the efficiency and scalability of production.
In the context of drug discovery, 1,4'-Bipiperidine-3-carboxylic Acid Dihydrochloride has been investigated for its potential role as a scaffold or lead compound. Its bifunctional nature—comprising both nitrogen-rich piperidine rings and a carboxylate group—allows for diverse chemical modifications, enabling the generation of libraries of derivatives with tailored biological activities. Such libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.
One area where this compound has shown particular promise is in the development of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer. The rigid structure of 1,4'-Bipiperidine-3-carboxylic Acid Dihydrochloride may facilitate optimal positioning within the active site of kinases, leading to potent inhibition. Preliminary computational studies suggest that it could interact with key residues critical for kinase function, thereby modulating their activity.
Furthermore, the compound's ability to form stable complexes with metal ions has been explored in coordination chemistry research. Metallo-drugs—drugs that incorporate metal ions into their structure—have emerged as a frontier in therapeutic innovation. The nitrogen atoms in 1,4'-Bipiperidine-3-carboxylic Acid Dihydrochloride can act as ligands for metal centers, potentially leading to the development of new metallodrugs with enhanced therapeutic profiles.
The pharmacokinetic properties of 1,4'-Bipiperidine-3-carboxylic Acid Dihydrochloride are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its clinical viability. Preliminary pharmacokinetic studies suggest that this compound exhibits moderate solubility and bioavailability when administered orally or intravenously. These findings are encouraging for further development into clinical candidates.
Future research directions include exploring the synthetic feasibility of analogs derived from 1,4'-Bipiperidine-3-carboxylic Acid Dihydrochloride, aiming to enhance its pharmacological properties further. Techniques such as structure-activity relationship (SAR) studies will be employed to modify specific regions of the molecule while retaining its core structural features. Additionally, advanced spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography will be utilized to elucidate its three-dimensional structure and confirm its conformational stability.
The potential applications of 1,4'-Bipiperidine-3-carboxylic Acid Dihydrochloride extend beyond kinase inhibition. Its structural framework may also be exploited in designing compounds targeting other therapeutic areas, such as antiviral or anti-inflammatory agents. The versatility of this scaffold underscores its significance as a building block in medicinal chemistry.
In conclusion,1,4'-Bipiperidine-3-carboxylic Acid Dihydrochloride (CAS No. 889950-72-5) represents a promising compound with diverse applications in pharmaceutical research and drug development. Its unique structural features make it an attractive candidate for further exploration as a scaffold or lead molecule in various therapeutic modalities. Continued investigation into its synthesis、pharmacology、and potential clinical applications will likely uncover new opportunities for therapeutic intervention.
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